![molecular formula C7H5ClO2 B032906 4-Chlorobenzoic Acid-d4 CAS No. 85577-25-9](/img/structure/B32906.png)
4-Chlorobenzoic Acid-d4
Overview
Description
4-Chlorobenzoic acid-d4 (4-CB-d4) is a deuterated analog of 4-chlorobenzoic acid, which is a common organic compound in the field of analytical chemistry. It is a white crystalline solid with a molecular formula of C7H5ClD4O2. 4-CB-d4 is widely used in the scientific community for a variety of purposes, including as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. It is also used in the synthesis of other compounds, as well as in biochemical and physiological studies.
Scientific Research Applications
Photocatalytic Degradation
4-Chlorobenzoic Acid-d4: is used in the study of photocatalytic degradation processes. Researchers have investigated its degradation in water using various TiO2 catalysts . This research is crucial for understanding how to effectively remove contaminants from water and improve environmental health .
Nonlinear Optical Material Research
The compound has been utilized in the synthesis and growth of novel organic single crystals, such as 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) . These crystals are studied for their potential applications in nonlinear optics (NLO) and optical limiting, which are important for developing new materials for laser technology and optical devices .
Environmental Biodegradation Studies
This compound is also significant in environmental science, particularly in the study of biodegradation. Researchers have isolated specific microorganisms capable of degrading 4-Chlorobenzoic Acid-d4 , which helps in understanding the natural processes that can mitigate pollution .
Mechanism of Action
Target of Action
4-Chlorobenzoic Acid-d4 is a deuterium-labeled version of 4-Chlorobenzoic Acid It’s known that chlorobenzoic acids, including 4-chlorobenzoic acid, are often involved in microbial degradation processes .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The initial reaction involves hydrolytic dehalogenation, yielding 4-hydroxybenzoic acid. This compound is then hydroxylated to protocatechuic acid (PCA), which is subsequently metabolized via the β-ketoadipate pathway .
Pharmacokinetics
It’s known that deuteration can impact the pharmacokinetic and metabolic profiles of drugs . Deuterium substitution can potentially alter the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, thereby affecting its bioavailability .
Result of Action
The deuterium labeling of the compound is used as a tracer for quantitation during the drug development process .
Action Environment
Environmental factors can influence the action of 4-Chlorobenzoic Acid. For instance, factors such as pH, temperature, 4-CBA concentration, and inoculation percentage can affect the biodegradation of 4-Chlorobenzoic Acid by certain bacteria . These factors can potentially influence the action, efficacy, and stability of 4-Chlorobenzoic Acid-d4 as well.
properties
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGYUZYPHTUJZ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301006147 | |
Record name | 4-Chloro(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzoic Acid-d4 | |
CAS RN |
85577-25-9 | |
Record name | 4-Chloro(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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